1-(4-chlorophenyl)-3-phenyltetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide
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Overview
Description
1-(4-Chlorophenyl)-3-phenyltetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide is a complex organic compound featuring a unique structure that combines a thieno[3,4-d]imidazole core with chlorophenyl and phenyl substituents
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-chlorophenyl)-3-phenyltetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide typically involves multi-step organic reactions. One common approach includes the cyclization of appropriate thioamide and imine precursors under acidic or basic conditions. The reaction conditions often require careful control of temperature and pH to ensure the correct formation of the thieno[3,4-d]imidazole ring.
Industrial Production Methods: Industrial production of this compound may involve optimized versions of laboratory synthesis methods, scaled up to accommodate larger quantities. This often includes the use of continuous flow reactors to maintain consistent reaction conditions and improve yield and purity.
Chemical Reactions Analysis
Types of Reactions: 1-(4-Chlorophenyl)-3-phenyltetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the sulfur or nitrogen atoms within the thieno[3,4-d]imidazole ring.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenyl and chlorophenyl rings.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Halogenation reactions may use reagents like bromine or chlorine, while nucleophilic substitutions might involve reagents like sodium methoxide.
Major Products: The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce various functional groups onto the aromatic rings.
Scientific Research Applications
1-(4-Chlorophenyl)-3-phenyltetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: It may be used in the production of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism by which 1-(4-chlorophenyl)-3-phenyltetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide exerts its effects involves interactions with specific molecular targets. These targets can include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
1-(4-Chlorophenyl)-3-phenylimidazolidine-2,4-dione: Shares a similar core structure but lacks the thieno ring.
1-(4-Chlorophenyl)-3-phenyl-2-thioxoimidazolidin-4-one: Contains a thioxo group instead of the dioxide functionality.
1-(4-Chlorophenyl)-3-phenyl-2-imidazolidinone: Similar structure but with different oxidation states and functional groups.
Uniqueness: 1-(4-Chlorophenyl)-3-phenyltetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide is unique due to its combination of a thieno[3,4-d]imidazole core with both chlorophenyl and phenyl substituents, as well as the presence of the dioxide functionality
Biological Activity
1-(4-chlorophenyl)-3-phenyltetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide is a compound of significant interest due to its potential biological activities. This compound features a thieno[3,4-d]imidazole core structure, which is known for diverse therapeutic applications including anti-cancer, anti-inflammatory, and antimicrobial effects. The presence of the 4-chlorophenyl group enhances its biological profile, making it a candidate for further pharmacological studies.
The molecular formula of this compound is C17H15ClN2O3S. Its structural features contribute to its unique reactivity and biological activity.
Property | Value |
---|---|
Molecular Formula | C17H15ClN2O3S |
Molecular Weight | 348.82 g/mol |
Density | Approximately 1.5 g/cm³ |
Boiling Point | ~573.9 °C at 760 mmHg |
Anti-Cancer Activity
Research indicates that compounds with similar thieno-imidazole structures exhibit notable anti-cancer properties. For instance, derivatives have been shown to inhibit tumor growth in various cancer cell lines. The specific compound under consideration has shown potential in targeting nucleoside transporters, which are critical in cancer cell proliferation and survival .
Anti-Inflammatory Effects
The anti-inflammatory activity of imidazole derivatives has been documented extensively. A study showed that compounds with a similar core structure demonstrated significant inhibition of paw edema in rat models, suggesting effective anti-inflammatory properties. The tested compound exhibited inhibition rates comparable to standard drugs like indomethacin, with some derivatives showing up to 83% inhibition .
Antimicrobial Activity
The antimicrobial effects of thieno-imidazole derivatives have also been explored. Compounds similar to 1-(4-chlorophenyl)-3-phenyltetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one have shown varying degrees of activity against Gram-positive and Gram-negative bacteria as well as fungi. For example, derivatives with the 4-chloro substitution were noted to have enhanced activity against bacterial strains such as E. coli and Staphylococcus aureus .
Case Studies
Several studies have investigated the biological activities of compounds related to the thieno-imidazole family:
- Anti-Cancer Study : In vitro studies on cell lines indicated that certain thieno-imidazole derivatives inhibited cancer cell proliferation by inducing apoptosis through modulation of cellular signaling pathways.
- Anti-Inflammatory Research : A comparative study highlighted the effectiveness of various thieno-imidazole derivatives against inflammation-induced edema in animal models. The compound demonstrated superior efficacy compared to traditional NSAIDs.
- Antimicrobial Screening : A series of tests against common pathogens revealed that the compound exhibited significant antibacterial properties, particularly against multidrug-resistant strains.
Properties
IUPAC Name |
3-(4-chlorophenyl)-5,5-dioxo-1-phenyl-3a,4,6,6a-tetrahydrothieno[3,4-d]imidazol-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15ClN2O3S/c18-12-6-8-14(9-7-12)20-16-11-24(22,23)10-15(16)19(17(20)21)13-4-2-1-3-5-13/h1-9,15-16H,10-11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SQWOTGDXXGRDLO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C(CS1(=O)=O)N(C(=O)N2C3=CC=CC=C3)C4=CC=C(C=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15ClN2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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